![molecular formula C8H16OS B1203451 2-Methyl-4-propyl-1,3-oxathiane CAS No. 67715-80-4](/img/structure/B1203451.png)
2-Methyl-4-propyl-1,3-oxathiane
Overview
Description
2-Methyl-4-propyl-1,3-oxathiane is a sulfur-containing compound that plays a crucial role in the aroma and flavor of yellow passion fruit . It exists as a mixture of cis and trans isomers. The compound is also known by its synonyms: 2-tropical oxathiane and Tropathiane . Its chemical formula is C₈H₁₆OS , and it has a molecular weight of 160.28 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-propyl-1,3-oxathiane consists of an eight-membered ring containing sulfur (S) and oxygen (O) atoms. The compound exhibits both cis and trans geometric isomers. The SMILES notation for this compound is CCCC1CCOC(C)S1
.
Physical And Chemical Properties Analysis
Scientific Research Applications
Food Industry: Flavor Enhancement
2-Methyl-4-propyl-1,3-oxathiane: is a key sulfur-containing compound that imparts a tropical aroma and flavor, particularly reminiscent of yellow passion fruit . It’s used in food-grade flavor ingredients to enhance exotic fruit formulations, including citrus fruits, passion fruit, and tropical fruits . Its organoleptic properties describe it as green and tropical, making it a valuable addition to the flavor profiles of various food products.
Agriculture: Crop Quality Improvement
In agriculture, this compound finds its application in improving the quality of crops by enhancing their flavor profile. It’s especially beneficial in tropical fruit cultivation, where the compound can be used to mimic or enhance the natural flavors of fruits like mangoes and pineapples .
Medicine: Metabolite Research
As a metabolite, 2-Methyl-4-propyl-1,3-oxathiane plays a role in the study of biological processes and could be significant in the development of medical diagnostics or treatments that involve sulfur metabolism .
Environmental Science: Aroma Compound Analysis
Environmental scientists study 2-Methyl-4-propyl-1,3-oxathiane for its role as a naturally occurring aroma compound in fruits. Understanding its environmental impact and behavior can help in assessing the ecological footprint of agricultural practices .
Materials Science: Fragrance Application
This compound is also used in materials science for the development of fragranced products. Its application extends to fine fragrances, shower gels, shampoos, detergents, soaps, candles, and fabric softeners, where it’s used in trace amounts to impart a fresh, tropical scent .
Chemical Engineering: Synthesis and Safety
In chemical engineering, 2-Methyl-4-propyl-1,3-oxathiane is studied for its synthesis and safety profile. Engineers analyze its properties, such as boiling point, density, and refractive index, to safely incorporate it into various chemical processes and products .
Consumer Products: Scent Enhancement
The compound is integral in the creation of consumer products that require a tropical scent. It’s used in minimal concentrations to enhance the sensory experience of products without causing allergenic reactions .
Analytical Chemistry: Compound Identification
Analytical chemists utilize 2-Methyl-4-propyl-1,3-oxathiane to develop methodologies for identifying and quantifying sulfur-containing compounds in complex mixtures, which is crucial for quality control in various industries .
Mechanism of Action
Target of Action
2-Methyl-4-propyl-1,3-oxathiane is a key sulfur-containing aroma and flavor compound of yellow passion fruit . It is primarily targeted towards the olfactory receptors, contributing to the unique tropical green passion fruit note and a grapefruit-like tartness .
Result of Action
The primary result of 2-Methyl-4-propyl-1,3-oxathiane’s action is the elicitation of a strong olfactory response, characterized by a tropical green passion fruit note and a grapefruit-like tartness . This makes it valuable in flavor and fragrance formulations, particularly those mimicking exotic fruits .
Action Environment
Environmental factors such as temperature, pH, and presence of other aroma compounds can influence the action, efficacy, and stability of 2-Methyl-4-propyl-1,3-oxathiane. For instance, it is known to be flammable and should be kept away from heat and open flames .
properties
IUPAC Name |
2-methyl-4-propyl-1,3-oxathiane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16OS/c1-3-4-8-5-6-9-7(2)10-8/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGOLPMYJJXRGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCOC(S1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047706 | |
Record name | 2-Methyl-4-propyl-1,3-oxathiane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
insoluble in water; miscible in alcohol and oil | |
Record name | 2-Methyl-4-propyl-1,3-oxathiane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/107/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.970-0.982 | |
Record name | 2-Methyl-4-propyl-1,3-oxathiane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/107/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Methyl-4-propyl-1,3-oxathiane | |
CAS RN |
67715-80-4, 59323-76-1 | |
Record name | 2-Methyl-4-propyl-1,3-oxathiane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67715-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4-propyl-1,3-oxathiane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067715804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Oxathiane, 2-methyl-4-propyl-, (2R,4S)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyl-4-propyl-1,3-oxathiane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-2-methyl-4-propyl-1,3-oxathiane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Oxathiane, 2-methyl-4-propyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.761 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methyl-4-propyl-1,3-oxathiane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031572 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Methyl-4-propyl-1,3-oxathiane in nature?
A1: 2-Methyl-4-propyl-1,3-oxathiane is a key aroma compound found in passion fruits. Specifically, the (+)-cis isomer is the main contributor to the characteristic passion fruit aroma. [, ] This compound is present in trace amounts, ranging from less than 0.5 to 18 ppb in passion fruit extracts. []
Q2: How is 2-Methyl-4-propyl-1,3-oxathiane formed in nature?
A2: While the exact biosynthetic pathway is not fully elucidated, research suggests a strong correlation between the concentrations of 2-Methyl-4-propyl-1,3-oxathiane, 3-sulfanylhexan-1-ol (3-SH), and acetaldehyde in wine. [, ] This suggests a potential formation mechanism involving the reaction of 3-SH and acetaldehyde.
Q3: Are there different forms of 2-Methyl-4-propyl-1,3-oxathiane?
A3: Yes, 2-Methyl-4-propyl-1,3-oxathiane exists as both cis and trans isomers. Furthermore, each geometric isomer can exist as two enantiomers. Interestingly, only the cis isomer of 2-methyl-4-propyl-1,3-oxathiane has been detected in wine so far. [] In yellow passion fruits, the 4S-configured oxathianes dominate. []
Q4: Do the different forms of 2-Methyl-4-propyl-1,3-oxathiane have different properties?
A4: Yes, the enantiomers of cis-2-Methyl-4-propyl-1,3-oxathiane exhibit different organoleptic properties. [] Studies have shown that the (+) and (-) enantiomers possess distinct aromas.
Q5: Has the structure of 2-Methyl-4-propyl-1,3-oxathiane been confirmed experimentally?
A5: Yes, researchers have successfully synthesized both enantiomers of cis-2-Methyl-4-propyl-1,3-oxathiane. [] Furthermore, an X-ray structure analysis was performed on the sulfoxide derivative (3) obtained by oxidizing cis-2-Methyl-4-propyl-1,3-oxathiane with NaIO4. []
Q6: How stable is 2-Methyl-4-propyl-1,3-oxathiane in wine?
A6: Studies have shown that 2-Methyl-4-propyl-1,3-oxathiane can degrade in Sauvignon blanc wine over time. [] Factors such as the addition of acetaldehyde (100 mg/L), a pH of 3.0, and storage at 4°C appear to improve its stability.
Q7: Are there any known biological targets for 2-Methyl-4-propyl-1,3-oxathiane?
A7: Research has identified that 2-Methyl-4-propyl-1,3-oxathiane can activate the olfactory receptor Olfr90, which is expressed in both the murine renal cortex and olfactory epithelium. [, ]
Q8: What is the potential significance of Olfr90 activation by 2-Methyl-4-propyl-1,3-oxathiane?
A8: Interestingly, many known ligands of Olfr90 are of fungal origin. [, ] This suggests that Olfr90, and by extension 2-Methyl-4-propyl-1,3-oxathiane, might be involved in sensing fungal metabolites.
Q9: Are there any analytical methods to detect and quantify 2-Methyl-4-propyl-1,3-oxathiane?
A9: Yes, researchers have developed a stable isotope dilution assay (SIDA) using headspace-solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) to quantify cis-2-Methyl-4-propyl-1,3-oxathiane in wine. [] Multidimensional gas chromatography (MDGC) with sulfur-selective detection is another method used to analyze the enantiomeric distribution of this compound. []
Q10: What is the odor threshold of 2-Methyl-4-propyl-1,3-oxathiane in wine?
A10: The odor detection threshold of 2-Methyl-4-propyl-1,3-oxathiane in neutral white wine was determined to be 7.1 μg/L using a standard composed of 85% cis and 15% trans isomers. []
Q11: Are there any synthetic routes to produce 2-Methyl-4-propyl-1,3-oxathiane?
A11: Yes, researchers have developed an efficient enantioselective synthesis for both (+)- and (-)-cis-2-Methyl-4-propyl-1,3-oxathiane starting from (E)-2-hexen-1-ol. [] Another approach utilizes a proline-derived organocatalyst to synthesize the (+)-cis isomer via the asymmetric conjugated addition of benzyl thiol to trans-2-hexenal, followed by debenzylation. []
Q12: What are the potential applications of 2-Methyl-4-propyl-1,3-oxathiane?
A12: Due to its potent and pleasant aroma, 2-Methyl-4-propyl-1,3-oxathiane is a valuable ingredient in the fragrance and flavor industries. [] It is commonly used to impart a passion fruit aroma to various food and cosmetic products.
Q13: How can the authenticity of natural 2-Methyl-4-propyl-1,3-oxathiane be verified?
A13: The high enantiomeric purity of naturally occurring 2-Methyl-4-propyl-1,3-oxathiane allows for the differentiation between natural and synthetic (racemic) forms. This distinction is crucial for ensuring the authenticity and quality of products claiming to contain natural passion fruit flavor. []
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